Cas no 1805152-22-0 (6-Amino-3-(aminomethyl)-2-(difluoromethyl)pyridine-4-carboxaldehyde)

6-Amino-3-(aminomethyl)-2-(difluoromethyl)pyridine-4-carboxaldehyde is a versatile heterocyclic compound featuring both amino and aldehyde functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The presence of a difluoromethyl group enhances its reactivity and potential for further derivatization, particularly in the development of fluorinated bioactive molecules. Its pyridine core contributes to stability and compatibility with a range of reaction conditions. This compound is particularly useful in medicinal chemistry for constructing complex scaffolds, given its bifunctional reactivity. High purity and well-defined structural characteristics ensure consistent performance in research and industrial settings.
6-Amino-3-(aminomethyl)-2-(difluoromethyl)pyridine-4-carboxaldehyde structure
1805152-22-0 structure
Product Name:6-Amino-3-(aminomethyl)-2-(difluoromethyl)pyridine-4-carboxaldehyde
CAS No:1805152-22-0
MF:C8H9F2N3O
MW:201.173368215561
CID:4856331
Update Time:2025-06-30

6-Amino-3-(aminomethyl)-2-(difluoromethyl)pyridine-4-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 6-Amino-3-(aminomethyl)-2-(difluoromethyl)pyridine-4-carboxaldehyde
    • Inchi: 1S/C8H9F2N3O/c9-8(10)7-5(2-11)4(3-14)1-6(12)13-7/h1,3,8H,2,11H2,(H2,12,13)
    • InChI Key: ZKKXACKDAOLYJG-UHFFFAOYSA-N
    • SMILES: FC(C1C(CN)=C(C=O)C=C(N)N=1)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 203
  • XLogP3: -0.5
  • Topological Polar Surface Area: 82

6-Amino-3-(aminomethyl)-2-(difluoromethyl)pyridine-4-carboxaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029065856-1g
6-Amino-3-(aminomethyl)-2-(difluoromethyl)pyridine-4-carboxaldehyde
1805152-22-0 97%
1g
$1,460.20 2022-04-01

Additional information on 6-Amino-3-(aminomethyl)-2-(difluoromethyl)pyridine-4-carboxaldehyde

6-Amino-3-(aminomethyl)-2-(difluoromethyl)pyridine-4-carboxaldehyde (CAS No. 1805152-22-0): An Emerging Compound in Medicinal Chemistry

6-Amino-3-(aminomethyl)-2-(difluoromethyl)pyridine-4-carboxaldehyde (CAS No. 1805152-22-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound, often referred to as 6-AAMDFP, is characterized by its pyridine core, which is functionalized with an amino group, an aminomethyl group, and a difluoromethyl group, all of which contribute to its diverse reactivity and biological properties.

The pyridine ring is a fundamental structure in organic chemistry and plays a crucial role in the design of many pharmaceuticals. The presence of the amino and aminomethyl groups on the pyridine ring provides multiple sites for further functionalization, making 6-AAMDFP a versatile building block for the synthesis of more complex molecules. The difluoromethyl group, on the other hand, introduces unique electronic and steric effects that can significantly influence the compound's reactivity and biological activity.

Recent studies have highlighted the potential of 6-AAMDFP in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 6-AAMDFP exhibit potent anti-inflammatory properties. The researchers found that these derivatives can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their potential use in treating inflammatory diseases like rheumatoid arthritis and Crohn's disease.

In another study, researchers explored the antiviral activity of 6-AAMDFP derivatives. The results showed that these compounds have significant inhibitory effects on viral replication, particularly against influenza viruses. The mechanism of action was attributed to the compound's ability to interfere with viral entry and replication processes within host cells. This finding opens up new avenues for the development of antiviral drugs targeting influenza and other viral infections.

The synthetic accessibility of 6-AAMDFP is another factor contributing to its growing popularity in medicinal chemistry. A recent paper in Organic Letters described an efficient synthetic route for the preparation of 6-AAMDFP, involving a series of well-established organic reactions such as nucleophilic substitution, alkylation, and oxidative cleavage. This synthetic method not only provides high yields but also allows for easy modification of the compound's structure, facilitating the exploration of structure-activity relationships (SAR) in drug discovery.

Beyond its therapeutic applications, 6-AAMDFP has also shown promise as a probe molecule in chemical biology. Its unique electronic properties make it an excellent candidate for fluorescence labeling and imaging studies. Researchers have used 6-AAMDFP derivatives to develop fluorescent probes that can selectively bind to specific biomolecules, enabling real-time monitoring of cellular processes such as protein-protein interactions and enzyme activities.

In conclusion, 6-Amino-3-(aminomethyl)-2-(difluoromethyl)pyridine-4-carboxaldehyde (CAS No. 1805152-22-0) is a promising compound with a wide range of potential applications in medicinal chemistry and chemical biology. Its unique structural features and versatile reactivity make it an attractive candidate for further research and development. As more studies are conducted, it is likely that new applications and therapeutic uses will be discovered, further solidifying its importance in the field.

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